molecular formula C16H22N2O2 B6502636 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide CAS No. 1428373-66-3

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide

Cat. No. B6502636
CAS RN: 1428373-66-3
M. Wt: 274.36 g/mol
InChI Key: AUXDXRQGNBPFEJ-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide” is a complex organic molecule. It likely contains an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . The molecule also likely contains functional groups such as an acetyl group, a benzyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would likely contribute to the rigidity of the molecule, while the other functional groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups. For example, the acetyl group might be susceptible to nucleophilic attack, while the benzyl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its safety profile .

properties

IUPAC Name

1-acetyl-N-benzyl-N-propan-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)18(9-14-7-5-4-6-8-14)16(20)15-10-17(11-15)13(3)19/h4-8,12,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDXRQGNBPFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-benzyl-N-isopropylazetidine-3-carboxamide

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